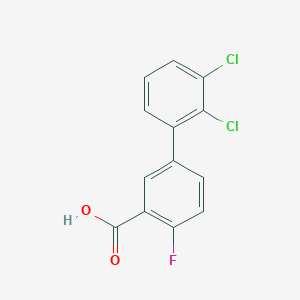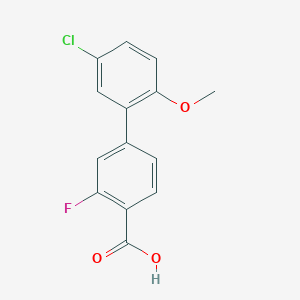
2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% (2-CMPFBA) is a synthetic chemical compound that has been used in various laboratory experiments in recent years. It is a white powder with a molecular weight of 312.6 g/mol and a melting point of 148-150 °C. 2-CMPFBA is soluble in water and organic solvents and has a low toxicity.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory drugs. Furthermore, it has been used in the synthesis of fluorescent dyes and in the study of enzyme kinetics.
Mecanismo De Acción
2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% is a small organic molecule that can interact with various proteins and enzymes. It has been shown to bind to the active sites of enzymes, thereby inhibiting their activity. It has also been shown to interact with cell membranes, leading to changes in membrane permeability and the release of various intracellular molecules.
Biochemical and Physiological Effects
2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, and to modulate the activity of certain ion channels. It has also been shown to affect cell proliferation and apoptosis, as well as to inhibit the growth of certain bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in both water and organic solvents. Furthermore, it is relatively non-toxic and has a low melting point. However, it is important to note that it is a relatively unstable compound and can decompose upon exposure to light or heat.
Direcciones Futuras
The potential applications of 2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% are still being explored. Future research may focus on its use as an inhibitor of various enzymes and proteins, as well as its potential effects on cell signaling pathways. Additionally, it may be studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and infectious diseases. Furthermore, its use as a fluorescent dye or a reagent in the synthesis of organic compounds may be further explored.
Métodos De Síntesis
2-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized in a laboratory using a two-step process. The first step involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4-fluorobenzoic acid. The second step involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid. The reaction is then heated to a temperature of 150°C, allowing the two reactants to form a single product.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(15)6-12(13)11-7-9(16)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCVPMJFLLDXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681155 |
Source


|
| Record name | 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178655-78-1 |
Source


|
| Record name | 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














